molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3

N-allylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B3019870
CAS No.: 2320855-78-3
M. Wt: 186.218
InChI Key: SYYVYXHFZBAONI-UHFFFAOYSA-N
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Description

N-allylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

N-allylpyrido[3,4-d]pyrimidin-4-amine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the activity of CDK2, a protein kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing its normal function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK2, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

Given its role as a CDK2 inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a CDK2 inhibitor, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced cell cycle inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathway of CDK2 inhibition. It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with CDK2, as this enzyme is located in the nucleus of the cell . Therefore, it is possible that this compound may also localize to the nucleus to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the reaction of pyrido[3,4-d]pyrimidine derivatives with allyl amine under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: N-ally

Properties

IUPAC Name

N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYVYXHFZBAONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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